(R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride
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Description
(R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H13Cl2NO2 and its molecular weight is 250.12. The purity is usually 95%.
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Scientific Research Applications
1. As a Chiral Solvating Agent
(R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride has been found effective as a chiral solvating agent for the direct 1H NMR determination of the enantiomeric composition of primary and secondary amines and significant amino alcohols, such as propranolol and fluoxetine (Chinchilla et al., 1995).
2. In Optical Resolutions
This compound has been used in the preparation of optically active compounds through optical resolutions by replacing and preferential crystallization (Shiraiwa et al., 2007).
3. In Synthesis of Diorganotin(IV) Compounds
Research indicates its use in the synthesis and structural studies of diorganotin(IV) compounds derived from similar structures, highlighting its potential in organometallic chemistry (Baul et al., 2013).
4. For the Synthesis of Optically Active Acids
Its derivatives have been synthesized and used for obtaining optically active 1,4-thiazane-3-carboxylic acid via optical resolution by preferential crystallization of the corresponding hydrochloride forms (Shiraiwa et al., 1998).
5. In the Synthesis of N-Substituted-β-amino Acid Derivatives
The compound plays a role in the synthesis of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, which have shown good antimicrobial activity (Mickevičienė et al., 2015).
6. In Enantioselective Syntheses
It has been utilized in the enantioselective synthesis of various compounds, demonstrating its utility in the production of enantiomerically pure substances (Pajouhesh et al., 2000).
Properties
IUPAC Name |
(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSCHLCCGWDGJM-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)O)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.